2,4-Dichloro-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

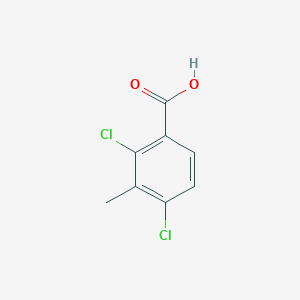

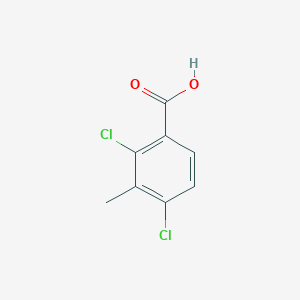

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAATGSGTLPBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530843 | |

| Record name | 2,4-Dichloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83277-23-0 | |

| Record name | 2,4-Dichloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83277-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-dichloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-methylbenzoic acid (CAS No. 83277-23-0), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, provides an overview of its synthesis, outlines its significant applications, and presents essential safety and handling information. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery, process development, and organic synthesis.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its specific arrangement of chlorine and methyl groups on the benzoic acid core imparts unique chemical reactivity, making it a valuable building block in the synthesis of more complex molecules. Notably, it is a crucial intermediate in the production of the novel quinolone antibiotic, Ozenoxacin.[1] Its structural features also suggest potential applications in the agrochemical sector, analogous to other chlorinated benzoic acid derivatives used as herbicides. This guide will delve into the technical details of this compound, providing a foundational understanding for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, application in reactions, and for the development of analytical methods.

Core Identification

-

Chemical Name: this compound[2]

-

CAS Number: 83277-23-0[2]

-

Molecular Formula: C₈H₆Cl₂O₂[2]

-

Synonyms: 2,4-Dichloro-m-toluic acid, Benzoic acid, 2,4-dichloro-3-methyl-[3]

Physicochemical Data

The properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on predictive models.

| Property | Value | Source |

| Molecular Weight | 205.04 g/mol | [2][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not definitively reported; related dichlorinated benzoic acids have melting points in the range of 160-200°C. | |

| Boiling Point (Predicted) | 320.9 ± 37.0 °C | [4] |

| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.78 ± 0.28 | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, and acetone. | |

| XLogP3 (Predicted) | 3.1 | [2] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic strategies can be inferred from established organic chemistry principles and patent literature. A plausible synthetic pathway would likely involve the chlorination of a suitable toluene derivative followed by oxidation of the methyl group to a carboxylic acid.

A conceptual synthetic workflow is outlined below:

Caption: A simplified workflow for the synthesis of this compound.

General Synthetic Protocol

A likely laboratory-scale synthesis would proceed as follows:

-

Chlorination of m-Toluic Acid: m-Toluic acid would be subjected to electrophilic aromatic substitution using a chlorinating agent such as chlorine gas or sulfuryl chloride, in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. The reaction conditions (temperature, reaction time, and stoichiometry) would need to be carefully controlled to favor the formation of the desired 2,4-dichloro isomer.

-

Reaction Quenching and Workup: Upon completion, the reaction mixture would be quenched, typically with water or a mild base. The product would then be extracted into an organic solvent.

-

Purification: The crude product would likely be a mixture of isomers. Purification could be achieved through recrystallization from a suitable solvent system or by column chromatography.

Key Applications

The primary application of this compound lies in its role as a sophisticated building block in organic synthesis, particularly for pharmaceuticals and potentially for agrochemicals.

Pharmaceutical Intermediate: Synthesis of Ozenoxacin

The most well-documented application of this compound is as a key intermediate in the synthesis of Ozenoxacin.[1] Ozenoxacin is a novel, non-fluorinated quinolone antibacterial agent used for the topical treatment of impetigo. The synthesis of Ozenoxacin involves the coupling of this compound with other heterocyclic moieties. The presence of the dichloro- and methyl- substituents on the benzoic acid core is critical for the biological activity of the final drug product.

The logical flow of its use as an intermediate is as follows:

Caption: The role of this compound in the synthesis of Ozenoxacin.

Potential Agrochemical Applications

Many chlorinated benzoic acid derivatives exhibit herbicidal properties. While specific studies on the herbicidal activity of this compound are not widely published, its structural similarity to known herbicides suggests it could be investigated as a potential lead compound or intermediate in the development of new crop protection agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of dust formation, use a respirator with a particulate filter.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Spectroscopic Data (Predicted)

Predicted Mass Spectrum:

| Adduct | m/z |

| [M+H]⁺ | 204.98177 |

| [M+Na]⁺ | 226.96371 |

| [M-H]⁻ | 202.96721 |

Data from PubChemLite[6]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its defined structure and reactivity make it an essential component in the synthesis of the antibiotic Ozenoxacin. While there is a need for more publicly available experimental data, this guide consolidates the current knowledge to provide a solid foundation for researchers and developers working with this compound. Adherence to strict safety protocols is imperative when handling this chemical. Future research may further elucidate its properties and expand its applications into other areas of chemical synthesis.

References

-

This compound. PubChem. [Link]

-

This compound (C8H6Cl2O2). PubChemLite. [Link]

-

This compound (CAS No: 83277-23-0) API Intermediate Manufacturers. Apicule. [Link]

- Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

-

Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. [Link]

- 3-chloro methyl benzoic acid synthetic method.

-

Benzoic acid, 2,4-dichloro-, methyl ester. NIST WebBook. [Link]

-

Reliable Solutions for Your 4 (4 chlorophenyl) 3 methylbenzoic acid. LookChem. [Link]

-

Benzoic acid, 2,4-dichloro-. NIST WebBook. [Link]

-

Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]

-

(12) United States Patent. Googleapis. [Link]

-

ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV). ResearchGate. [Link]

- Preparation of 2,4-dichlorobenzoic acid.

Sources

- 1. apicule.com [apicule.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 83277-23-0 [chemicalbook.com]

- 5. This compound, CasNo.83277-23-0 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]

- 6. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

Physicochemical properties of 2,4-Dichloro-3-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. As a bespoke chemical intermediate, its specific substitution pattern makes it a valuable building block in the synthesis of more complex molecules. It is primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals, such as herbicides and plant growth regulators.[1][2] Its utility stems from the reactivity of the carboxylic acid group, which allows for straightforward derivatization into esters and amides, and the influence of the chloro- and methyl-substituents on the molecule's electronic and steric properties.[2]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering foundational data and validated experimental workflows crucial for its application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the bedrock of any scientific investigation. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound[5]

-

Synonyms: 2,4-Dichloro-m-toluic acid, Benzoic acid, 2,4-dichloro-3-methyl-[1][5]

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 205.04 g/mol | [3][6] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 320.9 ± 37.0 °C (Predicted) | [2][3] |

| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 2.78 ± 0.28 (Predicted) | [3] |

| XLogP3 | 3.1 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1][5] |

| Storage | Sealed in a dry environment at room temperature. | [2][3] |

Spectroscopic Data Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While raw spectral data is not available, predicted data provides insight into its expected analytical signature.

-

Mass Spectrometry : The exact mass is 203.9744848 Da.[1][5] Predicted collision cross section (CCS) values are available for various adducts, which can aid in identification in advanced mass spectrometry analyses.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorptions corresponding to the C=O and O-H stretching of the carboxylic acid group, as well as peaks indicative of the C-Cl bonds and the aromatic ring structure.

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. The following sections detail methodologies for measuring key parameters.

Workflow for Structural Confirmation

The identity of a synthesized or procured batch of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods.

Rationale: This multi-technique approach provides orthogonal data points, ensuring a high-confidence structural assignment. Mass spectrometry confirms the molecular weight and elemental composition, while NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Caption: Workflow for Spectroscopic Structural Confirmation.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method for melting point determination in an industrial and research setting. It is highly accurate, requires only a small amount of sample, and provides additional information about thermal events such as phase transitions or decomposition.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to provide a stable atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and direct method for determining the acidity constant (pKa) of a compound. It relies on measuring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point where pH = pKa.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the analyte solution.

-

Add the titrant in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Identify the equivalence point (the point of steepest inflection).

-

The pKa is the pH value at the half-equivalence point (i.e., when half the volume of titrant required to reach the equivalence point has been added).

-

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical. Based on available safety data sheets, this compound is classified as an irritant.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (inspected prior to use), and safety glasses with side-shields or goggles.[8][9][10]

-

Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[8][10] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

-

First Aid:

-

Eye Contact: Immediately rinse with pure water for at least 15 minutes and consult a physician.[8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[8][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

-

Spills and Disposal: In case of a spill, avoid dust formation, remove ignition sources, and evacuate personnel.[8] Collect the material in suitable, closed containers for disposal.[8][9] Disposal should be carried out by a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[8][9]

Conclusion

This compound is a well-defined chemical intermediate with a distinct set of physicochemical properties. Its predicted pKa of ~2.78 indicates it is a relatively strong organic acid, and its high XLogP3 value of 3.1 suggests significant lipophilicity.[1][3] These characteristics, combined with its specific molecular structure, are fundamental to its role in the synthesis of targeted agrochemicals and pharmaceuticals. The experimental protocols outlined in this guide provide a framework for the reliable characterization of this and similar compounds, ensuring data integrity and safe handling in a research and development context.

References

- Echemi. (n.d.). This compound.

- LookChem. (n.d.). Reliable Chemical Trading Partner, Professional 2,4-Dicloro-3-methylbenzoic acid Supply.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- ChemicalBook. (n.d.). This compound CAS#: 83277-23-0.

- ChemicalBook. (2025). This compound | 83277-23-0.

- CDH Fine Chemical. (n.d.). 2,4-DICHLORO BENZOIC ACID CAS No 50-84-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Ivy Fine Chemicals. (n.d.). This compound [CAS: ].

- PubChem. (n.d.). This compound | C8H6Cl2O2 | CID 13235951.

- MySkinRecipes. (n.d.). This compound.

- NIST. (n.d.). Benzoic acid, 2,4-dichloro-.

- PubChemLite. (n.d.). This compound (C8H6Cl2O2).

- PharmaCompass. (n.d.). Benzoic acid, 2,4-dichloro-3-methyl-.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS#: 83277-23-0 [chemicalbook.com]

- 4. This compound | 83277-23-0 [chemicalbook.com]

- 5. This compound | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ivychem.com [ivychem.com]

- 7. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis and Confirmation of 2,4-Dichloro-3-methylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the structural analysis and confirmation of 2,4-dichloro-3-methylbenzoic acid, a key intermediate in various synthetic pathways. This document is designed for researchers and professionals in the fields of chemistry and drug development who require a robust methodology for unambiguous structural elucidation and purity assessment. The guide delves into a multi-technique analytical workflow, integrating spectroscopic and chromatographic methods. The emphasis is placed on the scientific rationale behind each technique and the interpretation of data, ensuring a self-validating and scientifically sound approach to characterization.

Introduction

This compound (C₈H₆Cl₂O₂) is a polysubstituted aromatic carboxylic acid. The specific arrangement of its chloro and methyl substituents on the benzene ring dictates its reactivity and suitability as a precursor in the synthesis of pharmaceuticals and agrochemicals. An incorrect substitution pattern can lead to the formation of undesired isomers, impacting the efficacy and safety of the final product. Therefore, rigorous and unequivocal structural confirmation is a critical step in its quality control and application.

This guide presents a systematic and logical workflow for the comprehensive structural analysis of this compound, from initial characterization to definitive confirmation.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is fundamental to its handling, storage, and the selection of appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [PubChem][1] |

| Molecular Weight | 205.04 g/mol | [PubChem][1] |

| CAS Number | 83277-23-0 | [ChemicalBook][2] |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | 320.9±37.0 °C (Predicted) | N/A |

| Density | 1.442±0.06 g/cm³ (Predicted) | [Echemi][3] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. | N/A |

Table 1: Physicochemical Properties of this compound.

The Analytical Workflow: A Multi-faceted Approach

The structural confirmation of this compound is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. This approach minimizes the risk of misinterpretation and provides a high degree of confidence in the final assessment.

Sources

Spectroscopic Characterization of 2,4-Dichloro-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-dichloro-3-methylbenzoic acid. As a Senior Application Scientist, the aim is to not only present the data but to also provide insights into the experimental choices and the interpretation of the spectral features. This guide is structured to offer a holistic understanding of the molecule's spectroscopic signature through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound (C₈H₆Cl₂O₂) is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a benzoic acid core with two chlorine atoms and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Theoretical Considerations: The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the carboxylic acid and chlorine atoms will deshield the aromatic protons, causing them to resonate at a lower field. The methyl group, being weakly electron-donating, will have a shielding effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | d | 1H | H-6 |

| ~ 7.4 - 7.6 | d | 1H | H-5 |

| ~ 2.5 - 2.7 | s | 3H | -CH₃ |

| ~ 10 - 12 | br s | 1H | -COOH |

Interpretation and Rationale:

-

Aromatic Protons: The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. H-6 is anticipated to be at a lower field due to the deshielding effect of the adjacent carboxylic acid group.

-

Methyl Protons: The methyl protons will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is also dependent on the concentration and the solvent used.

¹³C NMR Spectroscopy

Theoretical Considerations: The chemical shifts of the carbon atoms in the aromatic ring are also influenced by the substituents. The carbon atom of the carboxylic acid will be the most deshielded. The carbons attached to the chlorine atoms will also be deshielded.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C=O |

| ~ 135 - 140 | C-2 |

| ~ 133 - 138 | C-4 |

| ~ 130 - 135 | C-6 |

| ~ 128 - 133 | C-1 |

| ~ 125 - 130 | C-5 |

| ~ 120 - 125 | C-3 |

| ~ 15 - 20 | -CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift.

-

Aromatic Carbons: The assignments of the aromatic carbons are based on the expected electronic effects of the substituents. The carbons directly attached to the electron-withdrawing chlorine atoms (C-2 and C-4) and the carbon attached to the carboxylic acid group (C-1) are expected to be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (of carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (of carboxylic acid) |

| 1550-1600 | Medium | C=C stretch (aromatic ring) |

| 1210-1320 | Strong | C-O stretch (of carboxylic acid) |

| 1000-1100 | Medium | C-Cl stretch |

| 920 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation and Rationale:

-

O-H Stretch: The broad absorption in the region of 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch: The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.

-

Aromatic C=C Stretch: The absorptions in the 1550-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group also give rise to characteristic bands.

-

C-Cl Stretch: The presence of chlorine atoms will result in C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will show the molecular ion peak and several fragment ion peaks, which can be used to confirm the molecular weight and deduce the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 204/206/208 | High | [M]⁺ (Molecular ion) |

| 189/191/193 | Medium | [M - CH₃]⁺ |

| 159/161 | High | [M - COOH]⁺ |

| 124 | Medium | [M - COOH - Cl]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak will appear as a cluster of peaks at m/z 204, 206, and 208 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. The loss of a methyl radical would give a fragment at m/z 189/191/193. The loss of the carboxylic acid group would result in a fragment at m/z 159/161. Subsequent loss of a chlorine atom would lead to a fragment at m/z 124.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dichloro-3-methylbenzoic Acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dichloro-3-methylbenzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage high-quality predicted NMR data, supplemented with experimental data from structurally analogous compounds, to provide a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into the molecular structure and electronic environment of this halogenated aromatic carboxylic acid.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the structure, dynamics, and chemical environment of molecules. For drug discovery and development, unambiguous structural confirmation of synthesized compounds is a critical step. This compound, a substituted aromatic carboxylic acid, presents a unique substitution pattern on the benzene ring, making NMR spectroscopy the ideal tool for its characterization. The interplay of the electron-withdrawing chloro and carboxylic acid groups, along with the electron-donating methyl group, results in a distinct set of chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Experimental Design and Rationale

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters. The choices made at this stage directly impact the quality and interpretability of the acquired spectra.

Experimental Protocol: Sample Preparation and NMR Data Acquisition

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

-

Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly effective for dissolving carboxylic acids due to its ability to disrupt intermolecular hydrogen bonding. The residual proton signal for DMSO-d₆ appears at ~2.50 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Set the spectral width to cover a range of -1 to 13 ppm to ensure all signals, including the carboxylic acid proton, are observed.

-

Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Use a spectral width of 0 to 200 ppm, which encompasses the typical range for organic molecules.[3]

-

Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the carboxylic acid proton, one for the methyl group protons, and a set of signals for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-12 | Broad Singlet | 1H | -COOH |

| 2 | ~7.5-7.8 | Doublet | 1H | Ar-H |

| 3 | ~7.2-7.4 | Doublet | 1H | Ar-H |

| 4 | ~2.4-2.6 | Singlet | 3H | -CH₃ |

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the downfield region of 10-13 ppm.[4][5][6][7] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its broadness is a result of chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically 6.5-8.5 ppm).[8] Due to their proximity to each other on the benzene ring, they will exhibit spin-spin coupling, resulting in a doublet for each proton. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atoms and the carboxylic acid group will deshield the aromatic protons, shifting their signals downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Its chemical shift is expected to be in the range of 2.2-2.6 ppm, slightly downfield from a typical aromatic methyl group due to the influence of the adjacent electron-withdrawing chlorine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165-175 | C=O |

| 2 | ~135-140 | C-Cl |

| 3 | ~130-135 | C-Cl |

| 4 | ~130-135 | C-COOH |

| 5 | ~125-130 | C-CH₃ |

| 6 | ~120-125 | Ar-CH |

| 7 | ~115-120 | Ar-CH |

| 8 | ~15-20 | -CH₃ |

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear in the 165-185 ppm region.[5][6]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the 115-140 ppm range.[3] The carbons directly attached to the electronegative chlorine atoms (C-Cl) will be significantly deshielded. The carbon attached to the carboxylic acid group (C-COOH) and the carbon attached to the methyl group (C-CH₃) will also have distinct chemical shifts. The two aromatic carbons bearing a hydrogen atom (Ar-CH) will also be distinguishable based on their electronic environment.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will be the most shielded carbon, appearing in the upfield region of the spectrum, typically around 15-25 ppm.

Structural Verification and Data Interpretation

The combination of ¹H and ¹³C NMR data provides a powerful tool for the unambiguous structural confirmation of this compound. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively. The chemical shifts provide information about the electronic environment of each nucleus, while the integration in the ¹H NMR spectrum gives the relative number of protons in each environment. Finally, the multiplicity (splitting pattern) in the ¹H NMR spectrum reveals the connectivity of the protons.

Visualization of Molecular Structure and NMR Assignments

To visually represent the relationship between the molecular structure and the NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H and ¹³C NMR spectral assignments for this compound.

Conclusion

This technical guide has outlined the comprehensive ¹H and ¹³C NMR spectral analysis of this compound. By leveraging predicted spectral data and established principles of NMR spectroscopy, a detailed interpretation of the chemical shifts, multiplicities, and integrations has been presented. The provided experimental protocols and data analysis framework serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, ensuring the scientific integrity and trustworthiness of their findings. The unambiguous structural elucidation through NMR is a cornerstone of chemical research, particularly in the meticulous field of drug development.

References

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy, 31(10), 14-19.

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. IUPAC. [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

- Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

- Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and applied chemistry, 70(1), 117-142.

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.

- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.

-

Interpreting the H-1 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [https://www.docbrown.info/page06/spectra/HNMRsp benzoicacid.htm]([Link] benzoicacid.htm)

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). NP-MRD. [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Human Metabolome Database. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound. PubChem. [Link]

-

13C NMR spectra (in CDCl3) of benzoic acid (4-DBA) (bottom) and organic salt 5 (top). ResearchGate. [Link]

-

Benzoic acid, 2,4-dichloro-. NIST WebBook. [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. publications.iupac.org [publications.iupac.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry fragmentation pattern of 2,4-Dichloro-3-methylbenzoic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dichloro-3-methylbenzoic Acid

Introduction

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of molecules is paramount. This compound (C₈H₆Cl₂O₂, Molecular Weight: ~205.04 g/mol ) is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as pharmaceutical intermediates or degradation products.[1][2][3][4] Mass spectrometry, particularly with electron ionization (EI), stands as a definitive tool for identifying such compounds by analyzing their unique fragmentation patterns. This guide provides an in-depth analysis of the expected mass spectral behavior of this compound, synthesizing fundamental principles of fragmentation with field-proven insights for researchers and drug development professionals.

Pillar 1: The Molecular Ion and Isotopic Signature

The initial event in EI mass spectrometry is the formation of the molecular ion (M⁺•), which for this compound will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight.[5] However, the most telling characteristic of a chlorinated compound is its isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[6][7]

For a molecule containing two chlorine atoms, this gives rise to a distinctive cluster of peaks:

-

M⁺•: The ion containing two ³⁵Cl isotopes.

-

[M+2]⁺•: The ion containing one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺•: The ion containing two ³⁷Cl isotopes.

The theoretical relative intensity of these peaks is approximately 9:6:1. Observing this pattern is the first and most crucial step in confirming the presence of two chlorine atoms in the analyte. The monoisotopic molecular ion (containing only ¹²C, ¹H, ¹⁶O, and ³⁵Cl) has an exact mass of 203.974 Da.[3]

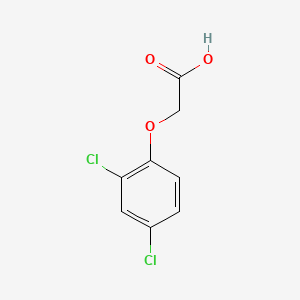

Caption: Isotopic pattern for a molecule with two chlorine atoms.

Pillar 2: Core Fragmentation Pathways: A Mechanistic Approach

Fragmentation is not a random process; it follows chemically logical pathways that favor the formation of the most stable ions.[8] The structure of this compound presents several competing fragmentation routes originating from the molecular ion.

Key Fragmentation Routes

-

Loss of a Hydroxyl Radical (•OH): A hallmark of carboxylic acids, the initial loss of the •OH group (17 Da) results in a highly stable acylium ion.[9] This is often a very prominent peak in the spectrum.

-

Decarboxylation (Loss of •COOH or CO₂): Benzoic acids readily undergo the loss of the entire carboxyl group (45 Da) or sequential loss of •OH and CO.[5][10] The loss of neutral CO₂ (44 Da) from a deprotonated molecule is also a key characteristic in negative ion mode.[10]

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond (loss of 35 or 37 Da) is a common pathway for aromatic halogenated compounds.[11] This can occur from the molecular ion or subsequent fragment ions.

-

Benzylic Cleavage (Loss of •CH₃): The methyl group can be lost as a radical (15 Da), though this is often less favored than cleavages directly involving the more reactive carboxyl and chloro substituents.

These primary fragmentations lead to a cascade of secondary losses, creating a unique fingerprint for the molecule.

Caption: Predicted major fragmentation pathways for this compound.

Pillar 3: Analysis of Key Fragment Ions

A detailed examination of the expected fragments provides a robust framework for spectral interpretation. The data below is predicted based on established fragmentation patterns of similar molecules, such as 2,4-dichlorobenzoic acid.[12]

| m/z (Monoisotopic) | Proposed Fragment Ion | Formation Pathway | Significance |

| 204 | [C₈H₆³⁵Cl₂O₂]⁺• | Molecular Ion | Confirms molecular weight and elemental composition (with isotope peaks). |

| 187 | [C₈H₅³⁵Cl₂O]⁺ | M⁺• - •OH | Primary Acylium Ion. A highly probable and intense peak, characteristic of carboxylic acids. |

| 169 | [C₈H₆³⁵ClO₂]⁺ | M⁺• - •Cl | Loss of a chlorine atom. Its intensity reflects the C-Cl bond strength. |

| 159 | [C₇H₅³⁵Cl₂]⁺ | M⁺• - •COOH or [M-OH]⁺ - CO | Dichlorotoluene Cation. A key indicator of decarboxylation, a dominant process for benzoic acids. |

| 124 | [C₇H₅³⁵Cl]⁺ | [M-COOH]⁺ - •Cl | Subsequent loss of a second chlorine atom from the dichlorotoluene cation. |

Experimental Protocol: Acquiring a Verifiable Spectrum

To ensure trustworthy and reproducible data, a standardized experimental approach is crucial.

Objective: To obtain a full-scan electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample is pure and dry.

-

Accurately weigh approximately 1 mg of the compound.

-

If using a direct insertion probe, place the sample in a clean capillary tube. If using a GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

-

-

Instrumentation (GC-MS or Direct Probe MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standardized energy that ensures extensive, reproducible fragmentation and allows for comparison with library spectra.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300. This range will cover the molecular ion and all significant fragments.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Acquisition:

-

Acquire a background spectrum before sample introduction to allow for subtraction.

-

Introduce the sample into the ion source.

-

Begin data acquisition, ensuring sufficient scans are collected across the sample's elution or evaporation profile to generate a clean, averaged spectrum.

-

-

Data Analysis:

-

Subtract the background spectrum.

-

Identify the molecular ion cluster (M, M+2, M+4) and verify its isotopic pattern and intensity ratio.

-

Identify the major fragment ions and propose fragmentation pathways based on the mass differences from the parent and other fragment ions.

-

Compare the obtained spectrum against spectral libraries (e.g., NIST) for confirmation, if available.

-

Conclusion

The mass spectrum of this compound is predicted to be rich with structural information. The definitive 9:6:1 isotopic cluster for the molecular ion at m/z 204, 206, and 208 provides immediate confirmation of the presence of two chlorine atoms. The fragmentation pattern is expected to be dominated by the formation of a stable dichloromethylbenzoyl acylium ion ([M-OH]⁺ at m/z 187) and a dichlorotoluene cation ([M-COOH]⁺ at m/z 159). By understanding these core fragmentation mechanisms and employing a rigorous experimental protocol, researchers can confidently identify this molecule and elucidate the structures of related unknown compounds, ensuring the highest level of scientific integrity in their work.

References

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,4-dichloro-. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 83277-23-0 [m.chemicalbook.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pharmacy180.com [pharmacy180.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]

An In-Depth Technical Guide on the Solubility of 2,4-Dichloro-3-methylbenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,4-dichloro-3-methylbenzoic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes information on structurally similar compounds, outlines theoretical principles, and provides detailed experimental protocols to empower researchers to determine its solubility with precision.

Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C₈H₆Cl₂O₂, is a halogenated aromatic carboxylic acid.[1] Its structural features, including a carboxylic acid group, a phenyl ring, and chlorine and methyl substituents, play a crucial role in its physicochemical properties and, consequently, its solubility. Understanding the solubility of this compound is paramount in various scientific and industrial applications, particularly in the pharmaceutical sector. Solubility dictates the choice of solvents for synthesis, purification, crystallization, and formulation of active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in bioavailability and drug delivery. Therefore, a thorough characterization of its solubility profile in a range of organic solvents is a critical step in its development and application.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The dissolution process involves the breaking of intermolecular forces in the solid solute and the solvent and the formation of new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group contributes to its solubility in polar, protic solvents.

-

Aromatic Ring: The benzene ring is largely non-polar and contributes to its solubility in non-polar and moderately polar aprotic solvents through van der Waals forces and potential π-π stacking interactions.

-

Chlorine and Methyl Substituents: These substituents increase the overall lipophilicity and molecular weight of the molecule, which can influence its solubility.

The interplay of these features results in a molecule with a moderate overall polarity. Its predicted XLogP3 value is 3.1, suggesting a degree of lipophilicity.

Predictive Solubility Profile of this compound

In the absence of specific experimental data, a predictive solubility profile can be constructed based on the behavior of structurally similar compounds, such as other dichlorobenzoic acids and methylated benzoic acids. The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the carboxylic acid proton. The overall polarity of these solvents is compatible with the solute. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute can interact favorably with the aromatic rings of these solvents through π-π stacking. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute (with its polar carboxylic acid group) and these non-polar solvents limits solubility. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of solute-solvent interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a solid compound in a solvent.[2][3][4][5]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated with the solute, and the concentration of the dissolved solute represents its solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Methodology

-

Preparation of the Sample:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility. This ensures that a saturated solution is formed.

-

Pipette a precise volume of the desired organic solvent into a suitable container, such as a glass vial with a screw cap.

-

-

Equilibration:

-

Add the weighed solute to the solvent.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature shaker bath (e.g., at 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, carefully remove the container from the shaker.

-

Allow the undissolved solid to settle.

-

Separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to separate the solution from the solid. Ensure the filter material is compatible with the organic solvent.

-

-

-

Analysis:

-

Take a known volume of the clear, saturated solution.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Several factors can significantly affect the solubility of this compound in organic solvents. Understanding these factors is crucial for controlling and optimizing the dissolution process.

Caption: Key factors influencing the solubility of organic compounds.

-

Temperature: The solubility of most solid compounds, including benzoic acid derivatives, in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat. For quantitative studies, it is essential to control the temperature precisely.

-

Solvent Polarity: As discussed earlier, the polarity of the solvent is a primary determinant of solubility. A solvent that has a similar polarity to this compound will generally be a better solvent for it.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the this compound being used.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. The provided step-by-step experimental protocol for the shake-flask method offers a reliable means for researchers to generate precise solubility data. A thorough understanding and experimental determination of solubility are critical for the successful development and application of this compound in research and industry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from a general university chemistry resource.

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Hossain, M. A., et al. (2017). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Chemical and Pharmaceutical Research.

Sources

The Unseen Trigger: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-3-methylbenzoic Acid as a Synthetic Auxin Herbicide

Introduction: The Molecular Mimicry of a Potent Herbicide

In the intricate world of plant biology, the phytohormone auxin stands as a master regulator of growth and development. Its precise signaling dictates everything from cell elongation to root formation. Synthetic auxin herbicides, a cornerstone of modern agriculture, exploit this fundamental pathway by mimicking natural auxins, but with a persistence that leads to catastrophic physiological disruption in susceptible plants.[1] 2,4-Dichloro-3-methylbenzoic acid belongs to the benzoic acid class of these synthetic auxins.[1][2] This technical guide delves into the molecular mechanism of action of this compound, elucidating its journey from a molecular precursor to a potent disruptor of plant homeostasis. While the precise bioactivation pathway of this compound within the plant cell is a subject of ongoing research, its ultimate action converges on the well-established auxin signaling cascade, which will be the central focus of this document. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of herbicides.

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The herbicidal activity of synthetic auxins like this compound is not a result of direct toxicity, but rather a subversion of the plant's own growth-regulating machinery. The process can be conceptualized as a multi-stage molecular hijacking, beginning with perception and culminating in a fatal cascade of gene expression.

Bioactivation: The Transformation of a Precursor (A Hypothesized Pathway)

While direct evidence for the specific bioactivation of this compound is not extensively documented in publicly available literature, we can hypothesize a plausible mechanism based on known plant metabolic pathways for xenobiotics (foreign compounds).[3][4] Plants possess a sophisticated enzymatic toolkit, including cytochrome P450 monooxygenases and other oxidoreductases, capable of modifying aromatic compounds through processes like hydroxylation and demethylation.[5][6][7] It is conceivable that this compound undergoes enzymatic modification within the plant cell, potentially through hydroxylation of the aromatic ring or demethylation, to yield a molecule with a higher affinity for the auxin receptor complex. This bioactivated form would then be the true molecular effector.

The following workflow illustrates a hypothetical bioactivation process:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Biotransformation of tribenoside into benzoic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2,4-Dichloro-3-methylbenzoic Acid Derivatives: An In-depth Technical Guide

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the diverse biological activities of 2,4-dichloro-3-methylbenzoic acid and its derivatives. This scaffold, characterized by its unique substitution pattern, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of bioactivity. From combating microbial resistance and managing diabetes to pioneering new frontiers in oncology and agriculture, the derivatives of this core molecule present a compelling narrative of structure-driven function.

This document moves beyond a mere compilation of facts. It is designed to be a practical and insightful resource, delving into the causality behind experimental designs, offering detailed and reproducible protocols, and elucidating the intricate signaling pathways through which these compounds exert their effects. Our objective is to not only inform but also to inspire and empower your research endeavors, providing a solid foundation for the rational design and development of novel therapeutic and agrochemical agents. With full editorial control, this guide is structured to logically unfold the scientific story of this compound derivatives, ensuring both scientific integrity and practical applicability.

Chapter 1: The Spectrum of Biological Activity

The this compound core has proven to be a versatile template for the development of compounds with a wide array of biological activities. The specific arrangement of the chloro and methyl groups on the benzoic acid ring creates a unique electronic and steric profile, which can be further modulated by derivatization of the carboxylic acid moiety to unlock and optimize various therapeutic and functional properties.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Derivatives of 2,4-dichlorobenzoic acid have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to involve the disruption of the bacterial cell membrane and the inhibition of essential metabolic pathways.[1] Some studies suggest that these compounds can increase the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[2]

The antimicrobial efficacy is significantly influenced by the nature of the substituents. For instance, the conversion of the carboxylic acid to Schiff's bases has been shown to be more potent than their ester counterparts, particularly against Escherichia coli.[3]

Antidiabetic Properties: Targeting Key Carbohydrate-Metabolizing Enzymes

A significant area of investigation for dichlorobenzoic acid derivatives has been in the management of postprandial hyperglycemia.[4] These compounds have been found to be effective inhibitors of α-glucosidase and α-amylase, key enzymes responsible for the digestion of carbohydrates.[4] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a slower and lower rise in blood glucose levels after a meal.

Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl groups on the benzoic acid ring can significantly impact the inhibitory activity against α-amylase.[5] For instance, one study highlighted that a hydroxyl group at the 2-position enhances inhibitory action.[5]

Anticancer Potential: Inducing Apoptosis and Disrupting Cancer Cell Signaling

The anticancer properties of dichlorinated benzoic acid derivatives and related structures are a rapidly evolving field of research. These compounds have been shown to induce cytotoxicity in various cancer cell lines through multiple mechanisms.[6] One identified pathway involves the induction of apoptosis through both extrinsic and intrinsic pathways, characterized by the activation of caspases-8, -9, and -3/7.[7]

Furthermore, some derivatives have been observed to arrest the cell cycle and depolarize the mitochondrial membrane in cancer cells. A study on a dichloroacetate and estradiol analogue demonstrated a synergistic anticancer effect mediated by the ROS-JNK-Bcl-2 signaling pathway.[8] While not directly on this compound, this provides a plausible avenue of investigation for its derivatives.

Herbicidal Action: Mimicking Auxin for Weed Management

The structural similarity of certain benzoic acid derivatives to the plant hormone auxin (indole-3-acetic acid, IAA) forms the basis of their herbicidal activity.[9] These synthetic auxins are absorbed by the plant and translocated to its meristematic tissues, where they induce uncontrolled and unsustainable growth.[10] This leads to characteristic symptoms such as stem twisting (epinasty), leaf withering, and ultimately, plant death.[10]

The herbicidal effect is selective, primarily targeting broadleaf (dicot) weeds while leaving grass crops (monocots) largely unaffected.[9] This selectivity is attributed to differences in translocation and metabolism of the herbicide between the two plant types.[9]

Chapter 2: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

Key Structural Features Influencing Bioactivity

-

The Benzoic Acid Core: The carboxylic acid group is a crucial feature, often involved in hydrogen bonding interactions with biological targets. Its acidity and electronic properties are modulated by the substituents on the aromatic ring.

-

Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby influencing its pharmacokinetic and pharmacodynamic properties.

-

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other functional groups can profoundly alter the compound's biological activity, solubility, and metabolic stability.

Quantitative SAR Insights

| Derivative Class | Biological Activity | Key SAR Observations | IC50/MIC Range (Exemplary) |

| Schiff's Bases of 2-chlorobenzoic acid | Antibacterial (E. coli) | Schiff's bases are more potent than corresponding esters. | pMIC ~1.91-2.27 µM/ml[3] |

| Hydroxybenzoic acids | α-Amylase Inhibition | A hydroxyl group at the 2-position enhances activity. | IC50 ~17.30 mM (for 2,3,4-trihydroxybenzoic acid)[11] |

| Sulfamoylbenzoic acid derivatives | α-Glucosidase Inhibition | A 2-nitrophenyl sulfamoyl group showed high potency. | 5 times more potent than acarbose[4] |

| Triazole derivatives | Anticancer (Hep G2) | Specific triazole substitutions led to low IC50 values. | IC50 as low as 1.1 µM[7] |

Chapter 3: Mechanistic Insights and Signaling Pathways

A deep understanding of the molecular mechanisms and signaling pathways affected by these compounds is crucial for their development as therapeutic or agrochemical agents.

Antimicrobial Mechanism of Action

The antimicrobial action of chlorobenzoic acid derivatives is primarily attributed to their ability to disrupt the integrity and function of the bacterial cell membrane.

Herbicidal (Auxin Mimicry) Signaling Pathway

As synthetic auxins, these compounds hijack the plant's natural hormone signaling pathway, leading to uncontrolled growth and death in susceptible species.

Potential Anticancer Signaling Pathway

Based on studies of related dichloro-compounds, a plausible mechanism for the anticancer activity of this compound derivatives involves the induction of oxidative stress, leading to apoptosis.

Chapter 4: Synthesis of Derivatives

The synthesis of derivatives of this compound is crucial for exploring and optimizing their biological activities. The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly to form amides and esters.

General Workflow for Derivative Synthesis

Detailed Experimental Protocols

This protocol describes a general method for the synthesis of N-substituted amides from this compound.

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent. Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Reaction and Work-up: Allow the reaction to stir at room temperature for 12-24 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-